6-Benzyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Description
This compound belongs to the tetrahydrothieno[2,3-c]pyridine class, characterized by a bicyclic core with a thiophene ring fused to a partially saturated pyridine. Key structural features include:
Properties
IUPAC Name |
6-benzyl-2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O5S2/c27-24(31)23-21-10-11-29(16-18-4-2-1-3-5-18)17-22(21)36-26(23)28-25(32)19-6-8-20(9-7-19)37(33,34)30-12-14-35-15-13-30/h1-9H,10-17H2,(H2,27,31)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHPVDJAGHOZOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C(=O)N)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Benzyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by several functional groups that may contribute to its biological activity:
- Molecular Formula : C23H28N4O3S
- Molecular Weight : 440.56 g/mol
- CAS Number : 1448043-82-0
The presence of the morpholinosulfonyl group is particularly noteworthy as it may enhance solubility and bioavailability.
Research indicates that this compound exhibits significant biological activity through various mechanisms:
-
Inhibition of Enzymatic Activity :
- It has been studied for its inhibitory effects on specific enzymes such as human monoamine oxidase B (hMAO-B), which plays a crucial role in neurotransmitter metabolism. Inhibitors of hMAO-B are of interest for their potential in treating neurodegenerative diseases like Parkinson's disease .
- The compound demonstrated a reversible inhibition profile with a low value, indicating strong binding affinity .
-
Antimicrobial Properties :
- Preliminary studies suggest that derivatives of this compound exhibit antimicrobial activity against various bacterial strains. The structure–activity relationship (SAR) analyses indicate that modifications to the sulfonamide group significantly enhance efficacy against pathogens such as E. coli and Staphylococcus aureus .
- CNS Penetration :
Table 1: Biological Activity Data
| Activity Type | Reference Compound | IC50 Value (µM) | Remarks |
|---|---|---|---|
| hMAO-B Inhibition | Clorgyline | 0.020 | Strong competitive inhibitor |
| Antimicrobial (E. coli) | Miconazole | 25 | Positive control for comparison |
| CNS Bioavailability | N/A | >4.0 x 10^-6 cm/s | Indicates good permeability |
Case Study: hMAO-B Inhibition
In a study investigating the inhibition of hMAO-B, the compound was compared with established inhibitors such as clorgyline and pargyline. The results indicated that it possesses a high selectivity index and favorable binding characteristics due to π-π stacking interactions with the enzyme's active site .
Case Study: Antimicrobial Activity
Another study focused on the antimicrobial properties of similar compounds revealed that modifications to the benzamide moiety significantly increased activity against fungal pathogens like Fusarium oxysporum. The most active derivatives showed MIC values comparable to standard antifungal agents .
Scientific Research Applications
Inhibition of Autotaxin
Research indicates that compounds structurally similar to 6-Benzyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide can act as potent inhibitors of autotaxin, an enzyme involved in lysophosphatidic acid production. Inhibition of autotaxin has implications in treating various diseases including cancer and fibrosis due to its role in cell migration and proliferation .
Antifungal Activity
The compound has shown promise in antifungal applications. Studies have demonstrated that derivatives of similar structures exhibit significant antifungal activity against pathogens such as Fusarium oxysporum, which is crucial for agricultural applications . The ability to inhibit fungal growth positions this compound as a potential agrochemical agent.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial properties. Preliminary studies on related compounds indicate activity against bacterial strains by inhibiting dihydrofolate reductase (DHFR), an essential enzyme for bacterial growth . This positions the compound as a candidate for further development into antimicrobial agents.
Case Studies
Synthesis and Development
The synthesis of this compound involves complex organic reactions including cyclo-condensation and sulfonylation techniques. These methodologies are crucial for developing derivatives with enhanced biological activities .
Comparison with Similar Compounds
Substituent Variations at the 6-Position
Variations at the 2-Position (Benzamido Group)
Key Insight: The morpholinosulfonyl group in the target compound may offer superior solubility and receptor selectivity over trifluoromethyl or alkylsulfonyl groups, as sulfonamides are known to engage in strong hydrogen-bonding interactions .
Role of the 3-Carboxamide Group
- Target Compound: The 3-carboxamide is conserved across analogs, critical for maintaining antiproliferative activity (e.g., derivatives with 3-cyano groups lose potency) .
- Comparison with 3-Cyano Derivatives: 4SC-207 (2a): 3-Cyano substitution linked to microtubule polymerization inhibition (IC50 = 10–100 nM) . Target Compound: Carboxamide likely shifts activity toward receptor modulation rather than direct cytotoxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
